molecular formula C16H27N3O2 B14079852 Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- CAS No. 101426-85-1

Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl-

Cat. No.: B14079852
CAS No.: 101426-85-1
M. Wt: 293.40 g/mol
InChI Key: BWCCWHHYJFNKHN-UHFFFAOYSA-N
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Description

Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- is a synthetic compound that belongs to the class of uracil derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- typically involves the modification of the uracil core structure through a series of chemical reactions. One common method includes the alkylation of uracil at specific positions to introduce the cyclohexyl and diethylamino groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-5,6-trimethyleneuracil (Lenacil): A similar compound used as a weed control agent.

    5-Brom-3-sec-butyl-6-methyluracil (Bromacil): Another uracil derivative with herbicidal properties.

Uniqueness

Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and diethylamino groups differentiates it from other uracil derivatives and may contribute to its unique applications and mechanisms of action.

Properties

CAS No.

101426-85-1

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

3-cyclohexyl-5-(diethylamino)-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C16H27N3O2/c1-5-18(6-2)14-12(3)17(4)16(21)19(15(14)20)13-10-8-7-9-11-13/h13H,5-11H2,1-4H3

InChI Key

BWCCWHHYJFNKHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C

Origin of Product

United States

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